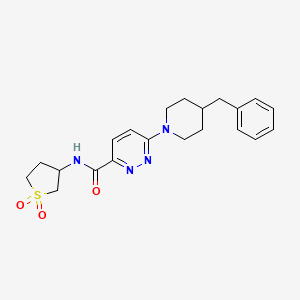

7-methoxy-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anti-inflammatory and Analgesic Agents

Research has identified derivatives of benzofuran compounds with significant anti-inflammatory and analgesic activities. Compounds synthesized from benzofuran derivatives demonstrated potent cyclooxygenase-1/2 (COX-1/2) inhibitory activities, showing promise as therapeutic agents for conditions necessitating COX inhibition (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Anticancer Activities

Benzofuran-oxadiazole hybrids have been explored for their potential in anticancer therapy. Specific modifications in the benzofuran structure have led to compounds evaluated for their effectiveness against various cancer cell lines, highlighting the role of these derivatives in developing new chemotherapeutic agents (Salahuddin, M. Shaharyar, A. Mazumder, M. Ahsan, 2014).

Antimicrobial Activity

The synthesis and evaluation of benzofuran-oxadiazole derivatives for antimicrobial activity have been documented. These studies indicate the potential of benzofuran derivatives as antimicrobial agents, with specific compounds showing moderate to significant activity against both Gram-positive and Gram-negative bacteria (P. Sanjeeva, B. Rao, V. Prasad, P. V. Ramana, 2021).

Neuroprotective and Antioxidant Effects

Investigations into novel benzofuran-2-carboxamide derivatives have demonstrated considerable neuroprotective and antioxidant activities. These compounds have shown promise in protecting neuronal cells from excitotoxic damage and scavenging reactive oxygen species (ROS), suggesting their potential in treating neurodegenerative diseases (Jungsook Cho, Cho-Hee Park, Youngmun Lee, et al., 2015).

Enzyme Inhibitory Activities

Benzofuran derivatives have been explored for their enzyme inhibitory properties, particularly against enzymes involved in disease pathogenesis. These compounds have been evaluated for inhibitory activities against aldose reductase, an enzyme implicated in diabetic complications, showing potential for the development of therapeutic agents for diabetes management (C. La Motta, S. Sartini, S. Salerno, et al., 2008).

Mécanisme D'action

Indole Derivatives

Indole derivatives are a significant class of heterocyclic compounds found in many natural products and drugs . They play a crucial role in cell biology and have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Benzofuran Derivatives

Benzofuran derivatives are also a significant class of compounds with a wide range of biological and pharmacological activities . Some substituted benzofurans have shown significant anticancer activities .

Orientations Futures

Propriétés

IUPAC Name |

7-methoxy-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-12-21-18(27-23-12)11-13-6-3-4-8-15(13)22-20(24)17-10-14-7-5-9-16(25-2)19(14)26-17/h3-10H,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZOFEEBJHZZOAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1,3-benzodioxol-5-yl)-5-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2977533.png)

![2-chloro-6-fluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977535.png)

![3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2977538.png)

![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-enamide](/img/structure/B2977544.png)

![4-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1,5-dimethylpyrazole;hydrochloride](/img/structure/B2977547.png)